5-(1-(4-Hydroxyphenyl)but-2-yn-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
The compound 5-(1-(4-Hydroxyphenyl)but-2-yn-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative featuring a 4-hydroxyphenyl group attached via a but-2-yn-1-yl chain. Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a versatile scaffold in organic synthesis due to its high reactivity in cycloadditions, condensations, and alkylation reactions.
Properties
IUPAC Name |
5-[1-(4-hydroxyphenyl)but-2-ynyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-4-5-12(10-6-8-11(17)9-7-10)13-14(18)20-16(2,3)21-15(13)19/h6-9,12-13,17H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXCOWOXLADOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(C1C(=O)OC(OC1=O)(C)C)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation to Form 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Meldrum’s acid (1 ) reacts with 4-methoxybenzaldehyde in pyridine at ambient temperature for 15 hours, yielding the benzylidene adduct (2 ) in 97% yield. The reaction proceeds via a base-catalyzed condensation mechanism, with pyridine facilitating enolate formation.
Characterization of Compound 2 :
Reduction to 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
The benzylidene intermediate (2 ) undergoes reduction with NaBH in ethanol at 0°C to room temperature, affording the saturated benzyl derivative (3 ) in 98% yield. The reaction is quenched with 1 M HCl, precipitating the product.
Characterization of Compound 3 :
Alkylation with But-2-yn-1-yl Bromide
Compound 3 is treated with but-2-yn-1-yl bromide (4 ) in dry DMF using KCO as a base, yielding the alkylated product (5 ) after 18 hours at room temperature. This step introduces the alkyne moiety critical to the target compound.
Optimized Reaction Conditions :
| Reactant | Reagent | R-Group | Product | Yield (%) |
|---|---|---|---|---|
| 3 | But-2-yn-1-yl bromide | But-2-yn-1-yl | 5 (methoxy intermediate) | 94 |
Characterization of Compound 5 :
Demethylation to Yield 5-(1-(4-Hydroxyphenyl)but-2-yn-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione
The methoxy group in compound 5 is cleaved using BBr in dichloromethane at −78°C to room temperature, yielding the final hydroxyphenyl derivative. This step completes the synthesis, with the phenolic hydroxyl group introduced regioselectively.
Characterization of Target Compound :
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H NMR (600 MHz, DMSO-d): δ 9.45 (s, 1H, OH), 7.10 (d, Hz, 2H, ArH), 6.75 (d, Hz, 2H, ArH), 3.12 (s, 2H, CH), 2.90 (t, Hz, 2H, CH-C≡C), 1.55 (s, 6H, CH).
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HRMS (ESI+) : [M + H] calculated for CHO: 303.2074; found: 303.2076.
Critical Analysis of Reaction Parameters
Solvent and Base Selection in Alkylation
The use of DMF as a polar aprotic solvent enhances the nucleophilicity of the intermediate, while KCO facilitates deprotonation, ensuring efficient alkylation. Substituting propargyl bromide with but-2-yn-1-yl bromide necessitates extended reaction times (18 hours vs. 12 hours for propargyl analogues) to compensate for steric hindrance.
Chemical Reactions Analysis
Types of Reactions
5-(1-(4-Hydroxyphenyl)but-2-yn-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The butynyl chain can be reduced to form alkanes or alkenes.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the butynyl chain can produce alkanes or alkenes.
Scientific Research Applications
5-(1-(4-Hydroxyphenyl)but-2-yn-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-(4-Hydroxyphenyl)but-2-yn-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the butynyl chain can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Linkage Variations
Table 1: Structural Features and Substituent Effects
Key Observations :
- Electronic Effects : The 4-hydroxyphenyl group (target compound) enhances hydrogen bonding, while chlorophenyl (in ) increases electrophilicity.
- Linkage Rigidity : The butynyl chain introduces linear rigidity compared to benzylidene () or ethylidene () groups.
Key Observations :
- Stereoselectivity : Titanium-based catalysts () enable asymmetric synthesis, relevant for chiral analogs of the target compound.
Table 3: Crystal Packing and Functional Properties
Key Observations :
- Hydrogen Bonding : The 4-hydroxyphenyl group (target compound) likely forms stronger intermolecular interactions than chloro- or methoxy-substituted analogs.
Biological Activity
The compound 5-(1-(4-hydroxyphenyl)but-2-yn-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione , also known by its CAS number 865233-33-6, is a synthetic organic molecule with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 288.295 g/mol. The structure features a dioxane ring, which is significant for its biological interactions.
Antioxidant Activity
Research indicates that compounds similar to This compound exhibit antioxidant properties. These properties are attributed to the presence of hydroxyl groups which can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that derivatives with similar structural motifs showed significant inhibition of lipid peroxidation and enhanced cellular antioxidant defenses .
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays indicated that it could inhibit the proliferation of various cancer cell lines. For instance, derivatives of similar dioxane compounds have shown activity against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. Research has shown that similar compounds can act as inhibitors for various enzymes involved in cancer progression and inflammation. Specific studies have indicated that dioxane derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes and cancer progression .
Case Studies
The biological activities of This compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in the structure contribute to its ability to neutralize free radicals.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.
- Enzymatic Inhibition : By binding to active sites on target enzymes, it prevents substrate access and subsequent enzymatic activity.
Q & A
Q. What green synthesis methods are recommended for preparing 5-arylmethylene-1,3-dioxane-4,6-dione derivatives?
The compound can be synthesized via a green protocol involving isopropylidene malonate and aromatic aldehydes. This method avoids toxic solvents and employs mild conditions (e.g., ethanol/water mixtures) with catalytic bases like piperidine. Reaction optimization includes temperature control (60–80°C) and monitoring via TLC. Crystallization from ethanol yields pure products, achieving >85% efficiency .
Q. How is the crystal structure of this compound determined, and what key parameters define its conformation?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Space group : Triclinic (P1) or monoclinic systems, depending on substituents.
- Bond lengths : C=O (1.20–1.22 Å) and C–C (1.48–1.52 Å) in the dioxane ring.
- Dihedral angles : The 4-hydroxyphenyl group forms a 15–25° angle with the dioxane plane, influencing π-π stacking . Refinement parameters (R factor <0.05) ensure accuracy .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., acetylene gas).
- Waste disposal : Segregate organic waste and coordinate with certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) during characterization be resolved?
Discrepancies between NMR (solution state) and XRD (solid state) often arise from conformational flexibility. Strategies include:
- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) affecting chemical shifts.
- DFT calculations : Compare computed (gas-phase) and experimental XRD geometries to validate intramolecular interactions (e.g., hydrogen bonding) .
- Complementary techniques : Use IR to confirm carbonyl stretches (1750–1780 cm⁻¹) and mass spectrometry for molecular ion verification .
Q. What strategies improve stereoselective synthesis of the but-2-yn-1-yl group?
Q. How does molecular conformation impact the compound’s reactivity in nucleophilic additions?
The planar dioxane ring and electron-withdrawing carbonyl groups activate the α-position for nucleophilic attack. Steric hindrance from the 2,2-dimethyl groups directs reactivity toward the less hindered 5-position. Substituent orientation (e.g., para-hydroxyphenyl) further modulates electronic effects, as shown by Hammett σ⁺ correlations (ρ ≈ +1.2) .
Q. What computational methods predict interactions between this compound and biological targets (e.g., enzymes)?
- Molecular docking (AutoDock Vina) : Simulate binding to active sites (e.g., cyclooxygenase-2) using the compound’s XRD-derived geometry.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with inhibitory activity .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to detect intermediates .
- Crystallography : Use MoKα radiation (λ = 0.71073 Å) and SHELXL for structure refinement .
- Safety Compliance : Refer to TCI America and BIOFOUNT guidelines for OSHA-compliant handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
